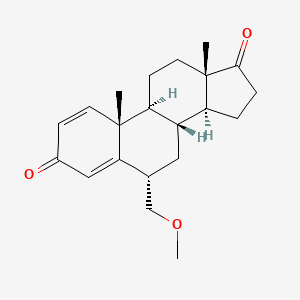

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione typically involves the modification of androsta-1,4-diene-3,17-dioneThis can be achieved through a series of chemical reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Reduction of the double bonds or carbonyl groups.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce more saturated derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione typically involves the modification of the parent compound androsta-1,4-diene-3,17-dione through several chemical reactions. These include:

- Protection and Deprotection Steps : Essential for selective functionalization.

- Oxidation and Reduction Reactions : To achieve desired structural modifications.

Synthetic Routes

Common reagents and conditions include:

- Oxidizing Agents : Potassium permanganate.

- Reducing Agents : Sodium borohydride.

- Catalysts : Various acid catalysts to facilitate substitution reactions.

Chemistry

This compound serves as a precursor in synthesizing other steroidal compounds. Its unique structural modifications allow for the development of various derivatives with distinct biochemical properties.

Biology

Research has demonstrated its effects on enzyme activity, particularly regarding its role as an aromatase inhibitor. Studies have shown that it can significantly lower estrogen levels in biological systems, making it a subject of interest in endocrine research.

Medicine

The compound has potential applications in treating hormone-dependent cancers due to its ability to inhibit aromatase effectively. Clinical trials have explored its efficacy and safety profile in postmenopausal women with metastatic breast cancer.

Case Studies and Clinical Trials

Several clinical studies have investigated the efficacy of this compound in treating hormone receptor-positive breast cancer. For instance:

- A study published in the Journal of Steroid Biochemistry highlighted its effectiveness in reducing tumor size in preclinical models.

- Clinical trials have shown that it can be safely administered to postmenopausal women with minimal side effects compared to traditional therapies.

Mecanismo De Acción

The mechanism of action of 6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione involves its interaction with the enzyme aromatase. By inhibiting aromatase, the compound reduces the conversion of androgens to estrogens, thereby decreasing estrogen levels in the body. This mechanism is particularly relevant in the treatment of estrogen-dependent cancers .

Comparación Con Compuestos Similares

Similar Compounds

Exemestane: Another steroidal aromatase inhibitor with a similar structure but different functional groups.

Anastrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.

Letrozole: Another non-steroidal aromatase inhibitor used in similar medical applications.

Uniqueness

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its methoxymethyl group at the 6alpha position differentiates it from other similar compounds and may influence its potency and selectivity as an aromatase inhibitor .

Actividad Biológica

6alpha-(Methoxymethyl)androsta-1,4-dien-3,17-dione is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-dependent cancers, including breast cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to other steroidal compounds but features a methoxymethyl group at the 6alpha position. This modification is believed to enhance its biological activity compared to similar compounds.

The primary mechanism of action for this compound involves inhibition of the aromatase enzyme. Aromatase converts androgens into estrogens, and by inhibiting this enzyme, the compound effectively lowers estrogen levels in the body. This reduction is particularly beneficial in treating estrogen-dependent tumors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various breast cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB231 (ER-independent) | 18.7 | Aromatase inhibition |

| T47D (ER-dependent) | 7.1 | Aromatase inhibition |

| MCF-7 | 55.5 | Weak cytotoxic activity |

These results indicate that the compound has a stronger inhibitory effect on estrogen receptor-positive cells compared to estrogen receptor-negative cells.

Case Studies

A notable study investigated the effects of this compound on hormone levels and tumor growth in animal models. The compound was administered to mice with implanted tumors, resulting in a significant reduction in tumor size and weight compared to control groups.

Comparative Analysis with Other Aromatase Inhibitors

This compound can be compared with other known aromatase inhibitors such as exemestane and anastrozole. The following table outlines their characteristics:

| Compound | Type | IC50 (μM) | Clinical Use |

|---|---|---|---|

| This compound | Steroidal | Variable (see above) | Potential use in breast cancer therapy |

| Exemestane | Steroidal | 0.5 - 5 | Approved for breast cancer treatment |

| Anastrozole | Non-steroidal | 0.1 - 0.5 | First-line treatment for breast cancer |

Propiedades

IUPAC Name |

(6S,8R,9S,10R,13S,14S)-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-20-8-6-14(22)11-18(20)13(12-24-3)10-15-16-4-5-19(23)21(16,2)9-7-17(15)20/h6,8,11,13,15-17H,4-5,7,9-10,12H2,1-3H3/t13-,15+,16+,17+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSFBVXJOYBPOV-NRPQEYHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)C=C[C@]34C)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.